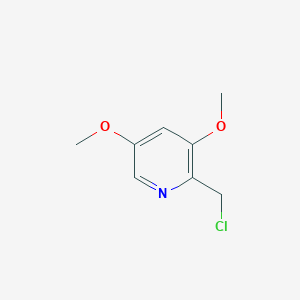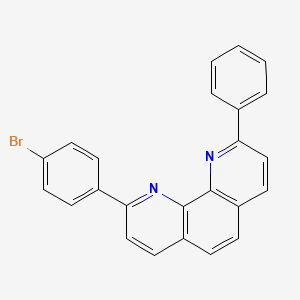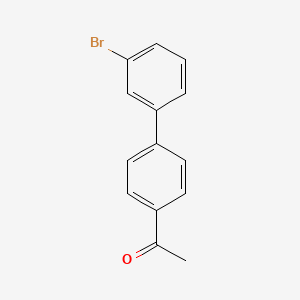
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with two amino groups and one hydroxyl group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of corresponding ketones or aldehydes followed by amination. For instance, the reduction of 2,3-diketocyclohexane can be followed by stereoselective amination to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and enzymatic methods to achieve high yields and enantiomeric purity. The use of chiral catalysts and biocatalysts can significantly enhance the efficiency and selectivity of the production process .
化学反応の分析
Types of Reactions
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under mild conditions.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanes, amines, and alcohols, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry
In chemistry, (1R,2S,3S)-2,3-diaminocyclohexan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways. It can be used to investigate the mechanisms of enzyme action and to develop new biochemical assays .
Medicine
Medically, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various materials. Its versatility and reactivity make it a valuable component in manufacturing processes .
作用機序
The mechanism of action of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site .
類似化合物との比較
Similar Compounds
(1R,2S,3S)-2,3-diaminocyclopentanol: Similar in structure but with a five-membered ring.
(1R,2S,3S)-2,3-diaminocyclohexane: Lacks the hydroxyl group, affecting its reactivity and applications.
(1R,2S,3S)-2,3-diamino-1-phenylpropane:
Uniqueness
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields .
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-4-2-1-3-5(9)6(4)8/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1 |
InChIキー |
YDEUDTWDFHWNQN-JKUQZMGJSA-N |
異性体SMILES |
C1C[C@@H]([C@@H]([C@@H](C1)O)N)N |
正規SMILES |
C1CC(C(C(C1)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)



![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)



![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)

